Superior Oral Bioavailability: Pheneticillin Potassium vs. Phenoxymethylpenicillin Acid
In a clinical study of 10 patients, the oral absorption of pheneticillin (PE) was nearly double that of phenoxymethylpenicillin (PM). The absorption of PM as the acid was 48%, while the absorption of the potassium salt of PE was 86% of the administered dose [1]. This directly quantifies a key procurement consideration: the same oral dose of PE provides significantly higher systemic drug exposure than PM.
| Evidence Dimension | Oral bioavailability (% absorbed dose) |
|---|---|
| Target Compound Data | 86% (as potassium salt) |
| Comparator Or Baseline | Phenoxymethylpenicillin (PM): 48% (as acid) |
| Quantified Difference | PE absorption is 1.79x higher than PM |
| Conditions | Clinical study in 10 patients receiving oral administration |
Why This Matters
Higher and more reliable oral absorption can translate to greater clinical efficacy at the same administered dose, reducing the amount of drug required for a therapeutic effect.
- [1] Overbosch, D., Mattie, H., & van Furth, R. (1985). Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. British Journal of Clinical Pharmacology, 19(5), 657-668. doi:10.1111/j.1365-2125.1985.tb02693.x View Source
